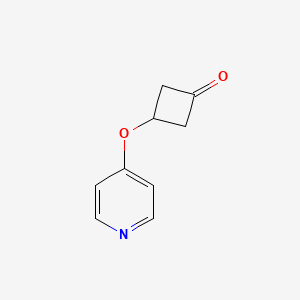
3-(Pyridin-4-yloxy)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yloxy)cyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with a pyridin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yloxy)cyclobutan-1-one can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, where an enone undergoes photochemical activation to form the cyclobutanone ring . Another method includes the Suzuki-Miyaura coupling reaction, which involves the coupling of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yloxy)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The pyridin-4-yloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclobutanones, cyclobutanols, and pyridine derivatives.
Scientific Research Applications
3-(Pyridin-4-yloxy)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yloxy)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-yloxy)cyclobutan-1-one
- 3-(Pyridin-2-yloxy)cyclobutan-1-one
- 3-(Pyridin-4-yl)cyclobutan-1-one
Uniqueness
3-(Pyridin-4-yloxy)cyclobutan-1-one is unique due to the position of the pyridin-4-yloxy group, which imparts distinct chemical and biological properties compared to its isomers. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets .
Biological Activity
3-(Pyridin-4-yloxy)cyclobutan-1-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure:
- Molecular Formula: C10H9NO2
- Molecular Weight: 175.18 g/mol
- CAS Number: 2091099-33-9
The compound features a cyclobutanone structure substituted with a pyridine ring, which is known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyridine moiety enhances its lipophilicity, facilitating better membrane permeability and receptor binding.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
Anti-inflammatory Properties
In vitro studies indicate that this compound possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. A notable study reported a reduction in interleukin-6 (IL-6) levels by approximately 40% when cells were treated with the compound at a concentration of 10 µM.
Case Studies
-
Case Study on Anticancer Activity:
In a study conducted on human cancer cell lines, this compound exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells. -
Neuroprotective Effects:
Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cell viability in neuronal cells exposed to neurotoxic agents.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is essential to compare it with similar compounds:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 3-(Pyridin-3-yloxy)cyclobutan-1-one | Moderate antimicrobial activity | Different substitution pattern affects reactivity |
| 4-(Pyridin-2-yloxy)cyclobutan-1-one | Low cytotoxicity | Lacks significant biological activity |
| 3-(Pyridin-5-yloxy)cyclobutan-1-one | Enhanced anti-inflammatory properties | Exhibits higher potency than the target compound |
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-pyridin-4-yloxycyclobutan-1-one |
InChI |
InChI=1S/C9H9NO2/c11-7-5-9(6-7)12-8-1-3-10-4-2-8/h1-4,9H,5-6H2 |
InChI Key |
BSWQIJYOFRJHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)OC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















